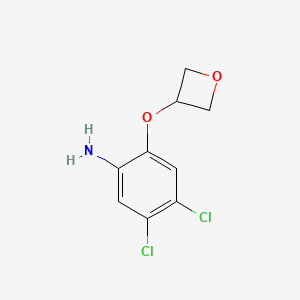![molecular formula C12H9ClN2O B11875703 6-Chloro-3-methoxypyrrolo[1,2-a]quinoxaline](/img/structure/B11875703.png)
6-Chloro-3-methoxypyrrolo[1,2-a]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-3-methoxypyrrolo[1,2-a]quinoxaline is a heterocyclic compound that belongs to the pyrroloquinoxaline family. It is characterized by a fused ring system consisting of a pyrrole ring and a quinoxaline ring, with a chlorine atom at the 6th position and a methoxy group at the 3rd position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-methoxypyrrolo[1,2-a]quinoxaline typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chloro-3-nitroquinoxaline with a suitable pyrrole derivative under acidic conditions. The reaction proceeds through nucleophilic substitution followed by cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-3-methoxypyrrolo[1,2-a]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions
Major Products
The major products formed from these reactions include various substituted pyrroloquinoxalines, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
6-Chloro-3-methoxypyrrolo[1,2-a]quinoxaline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific electronic and optical properties .
Mecanismo De Acción
The mechanism of action of 6-Chloro-3-methoxypyrrolo[1,2-a]quinoxaline involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit kinases involved in cell signaling, thereby affecting cell proliferation and survival .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Chloro-2,3-dihydroxyquinoxaline
- 3-Chloro-6-methoxy-2-(methylthio)quinoxaline
- Pyrrolo[1,2-a]quinoxaline derivatives
Uniqueness
6-Chloro-3-methoxypyrrolo[1,2-a]quinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H9ClN2O |
|---|---|
Peso molecular |
232.66 g/mol |
Nombre IUPAC |
6-chloro-3-methoxypyrrolo[1,2-a]quinoxaline |
InChI |
InChI=1S/C12H9ClN2O/c1-16-11-5-6-15-9-4-2-3-8(13)12(9)14-7-10(11)15/h2-7H,1H3 |
Clave InChI |
MIYKVMRUGQZQKG-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C=NC3=C(N2C=C1)C=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Chloro-3-cyclohexyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11875656.png)


![1'H-Spiro[morpholine-2,3'-quinoline]-2',3(4'H)-dione](/img/structure/B11875666.png)

![4-Methoxy-7-methyl-5H-furo[3,2-G]chromen-5-OL](/img/structure/B11875679.png)


![5-Hexen-1-ol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B11875695.png)
![(3-(Ethoxycarbonyl)imidazo[1,2-a]pyridin-6-yl)boronic acid](/img/structure/B11875696.png)

